molecular formula C9H16N4O2S B6333541 3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine CAS No. 1401222-81-8

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B6333541
CAS No.: 1401222-81-8
M. Wt: 244.32 g/mol
InChI Key: FLVVBVMBBNOYOF-UHFFFAOYSA-N
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Description

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine is a compound that features a piperidine ring substituted with a methylsulfonyl group and a pyrazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine typically involves the formation of the piperidine and pyrazole rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the pyrazole ring can be formed via cyclization of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and metabolic disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

What sets 3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-16(14,15)13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVVBVMBBNOYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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